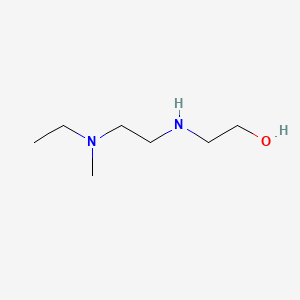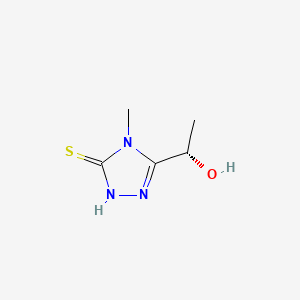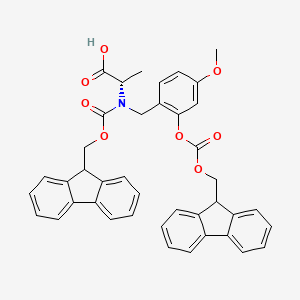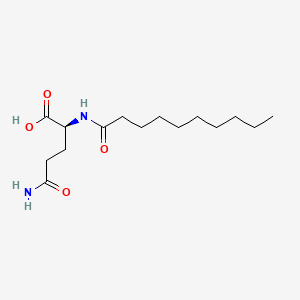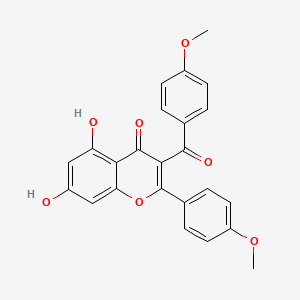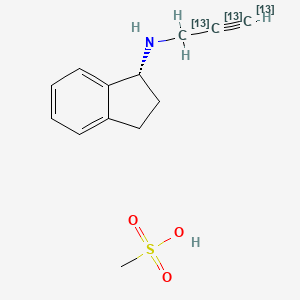
Rasagiline-13C3 Mesylate
Vue d'ensemble
Description
Rasagiline-13C3 (mésylate) est un composé isotopiquement marqué au carbone-13. Il s'agit d'un dérivé du mésylate de rasagiline, qui est un inhibiteur sélectif et irréversible de la monoamine oxydase B mitochondriale (MAO-B). Ce composé est principalement utilisé dans la recherche scientifique comme étalon interne pour la quantification de la rasagiline par chromatographie en phase gazeuse ou chromatographie en phase liquide-spectrométrie de masse .
Mécanisme D'action
Target of Action
Rasagiline-13C3 Mesylate is a highly potent selective irreversible inhibitor of mitochondrial monoamine oxidase (MAO) . MAO is a flavin-containing enzyme that regulates the metabolic degradation of catecholamines and serotonin in the central nervous system (CNS) and peripheral tissues .
Mode of Action
One mechanism is believed to be related to its MAO-B inhibitory activity, which causes an increase in extracellular levels of dopamine in the striatum .
Biochemical Pathways
This compound acts on the biochemical pathway involving the degradation of catecholamines and serotonin. By inhibiting MAO-B, it prevents the breakdown of these neurotransmitters, leading to increased levels in the brain. This can help to alleviate symptoms in conditions like Parkinson’s disease, where there is a deficiency of dopamine .
Pharmacokinetics
This compound has been studied in healthy subjects under fasting and fed conditions . Subjects received a single oral dose of 1 mg of the compound. The major pharmacokinetic parameters, including the area under the curve (AUC) and the maximum observed serum concentration (Cmax), were evaluated . The geometric mean ratio (GMR) of the test drug vs. the reference drug for rasagiline was within the acceptable range for bioequivalence .
Result of Action
This compound has been shown to inhibit serum and NGF withdrawal-induced apoptosis of PC12 cells when used at concentrations ranging from 0.01 to 100 µM . It also reduces cerebral edema in a mouse model of traumatic brain injury . Furthermore, this compound reduces cortical and hippocampal levels of full-length and soluble amyloid precursor protein (APP) in rats and mice .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of food. For instance, the pharmacokinetics of the compound can vary under fasting and fed conditions . .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La préparation de la rasagiline-13C3 (mésylate) implique plusieurs étapes :
Synthèse du composé intermédiaire III de la rasagiline : Cette étape implique la réaction d'un composé II avec le propyne halogéné VI.
Réaction d'hydrolyse : Le composé intermédiaire III subit une hydrolyse pour former la rasagiline.
Réaction de formation de sel : La rasagiline est ensuite mise à réagir avec l'acide méthanesulfonique pour former le mésylate de rasagiline.
Méthodes de production industrielle : La production industrielle du mésylate de rasagiline implique des étapes similaires mais est optimisée pour un rendement, une pureté et une rentabilité plus élevés. Le processus est conçu pour être respectueux de l'environnement et adapté à la production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions : La rasagiline-13C3 (mésylate) subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et conditions courants :
Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les réactifs courants comprennent l'hydrure de lithium aluminium et le borohydrure de sodium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire une cétone ou un aldéhyde, tandis que la réduction peut produire un alcool .
4. Applications de la recherche scientifique
Rasagiline-13C3 (mésylate) a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme étalon interne pour la quantification de la rasagiline dans diverses techniques analytiques.
Biologie : Étudié pour ses effets sur la monoamine oxydase B mitochondriale et son rôle dans la neuroprotection.
Médecine : Investigué pour ses effets thérapeutiques potentiels dans les maladies neurodégénératives telles que la maladie de Parkinson.
Industrie : Utilisé dans le développement et les tests de produits pharmaceutiques
5. Mécanisme d'action
Rasagiline-13C3 (mésylate) exerce ses effets en inhibant la monoamine oxydase B mitochondriale (MAO-B). Cette inhibition entraîne une augmentation des taux extracellulaires de dopamine dans le striatum, ce qui est bénéfique dans le traitement de la maladie de Parkinson. Le principal métabolite du composé, la 1®-aminoindane, contribue également à ses effets neuroprotecteurs .
Composés similaires :
Mésylate de rasagiline : La version non marquée de la rasagiline-13C3 (mésylate).
Sélégiline : Un autre inhibiteur de la MAO-B utilisé dans le traitement de la maladie de Parkinson.
Safinamide : Un inhibiteur réversible de la MAO-B avec des mécanismes d'action supplémentaires.
Unicité : Rasagiline-13C3 (mésylate) est unique en raison de son marquage isotopique au carbone-13, ce qui la rend particulièrement utile comme étalon interne dans les techniques analytiques. Ce marquage permet une quantification et un suivi précis dans diverses applications de recherche .
Applications De Recherche Scientifique
Rasagiline-13C3 (mesylate) has several scientific research applications:
Chemistry: Used as an internal standard for the quantification of rasagiline in various analytical techniques.
Biology: Studied for its effects on mitochondrial monoamine oxidase B and its role in neuroprotection.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Parkinson’s disease.
Industry: Used in the development and testing of pharmaceuticals
Comparaison Avec Des Composés Similaires
Rasagiline Mesylate: The non-labeled version of rasagiline-13C3 (mesylate).
Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Safinamide: A reversible MAO-B inhibitor with additional mechanisms of action.
Uniqueness: Rasagiline-13C3 (mesylate) is unique due to its isotopic labeling with carbon-13, which makes it particularly useful as an internal standard in analytical techniques. This labeling allows for precise quantification and tracking in various research applications .
Propriétés
IUPAC Name |
methanesulfonic acid;(1R)-N-(1,2,3-13C3)prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m1./s1/i1+1,2+1,9+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBJJCWRXSVHOQ-UAWGACSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.[13CH]#[13C][13CH2]N[C@@H]1CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


